Cas no 89898-96-4 (7-Nitro-2(1H)-quinoxalinone)

7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxalinone core substituted with a nitro group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances electrophilic properties, facilitating further functionalization through reduction or substitution reactions. Its rigid aromatic framework contributes to stability, while the lactam moiety offers hydrogen-bonding capability, useful in molecular recognition applications. The compound’s well-defined crystalline form ensures consistent purity, critical for research and industrial processes. Its versatility and synthetic accessibility make it a preferred building block in medicinal chemistry and material science.
7-Nitro-2(1H)-quinoxalinone structure
7-Nitro-2(1H)-quinoxalinone structure
Product name:7-Nitro-2(1H)-quinoxalinone
CAS No:89898-96-4
MF:C8H5N3O3
MW:191.143601179123
MDL:MFCD09999191
CID:838887

7-Nitro-2(1H)-quinoxalinone Chemical and Physical Properties

Names and Identifiers

    • 7-Nitro-2(1H)-quinoxalinone
    • 7-Nitro-1,2-dihydroquinoxalin-2-one
    • 7-nitro-1H-quinoxalin-2-one
    • 7-nitroquinoxalin-2(1H)-one
    • 7-nitroquinoxalin-2-ol
    • PubChem22322
    • 7-Nitro-2-quinoxalinol
    • 7-nitroquinoxalin-2-one
    • 7-Nitroquinoxaline-2-ol
    • 2-Hydroxy-7-nitroquinoxaline
    • 2(1H)-Quinoxalinone, 7-nitro-
    • STK786146
    • SBB014199
    • FCH1110898
    • 2-Quinoxalinol, 7-nitro- (6CI, 7CI)
    • 7-Nitro-2(1H)-quinoxalinone (ACI)
    • MDL: MFCD09999191
    • Inchi: 1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)
    • InChI Key: CPIFPSDSDMLFMK-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC=C([N+](=O)[O-])C=2)N=C1

Computed Properties

  • Exact Mass: 191.03300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 297
  • XLogP3: 0.6
  • Topological Polar Surface Area: 87.3

Experimental Properties

  • PSA: 91.57000
  • LogP: 1.35450

7-Nitro-2(1H)-quinoxalinone Security Information

7-Nitro-2(1H)-quinoxalinone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Nitro-2(1H)-quinoxalinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N900660-500mg
7-Nitro-2(1H)-quinoxalinone
89898-96-4
500mg
$ 210.00 2022-06-03
Ambeed
A309018-5g
7-Nitro-2(1H)-quinoxalinone
89898-96-4 97%
5g
$353.0 2025-02-21
eNovation Chemicals LLC
D701262-1g
7-Nitroquinoxalin-2(1H)-one
89898-96-4 95%
1g
$225 2024-05-23
eNovation Chemicals LLC
Y0981256-10g
7-Nitro-2(1H)-quinoxalinone
89898-96-4 95%
10g
$650 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N17760-1g
7-Nitro-2(1H)-quinoxalinone
89898-96-4
1g
¥446.0 2021-09-04
TRC
N900660-50mg
7-Nitro-2(1H)-quinoxalinone
89898-96-4
50mg
$ 50.00 2022-06-03
TRC
N900660-100mg
7-Nitro-2(1H)-quinoxalinone
89898-96-4
100mg
$ 65.00 2022-06-03
Key Organics Ltd
GF-0716-5G
7-nitro-1,2-dihydroquinoxalin-2-one
89898-96-4 >95%
5g
£269.00 2025-02-09
Key Organics Ltd
GF-0716-1G
7-nitro-1,2-dihydroquinoxalin-2-one
89898-96-4 >95%
1g
£64.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD160311-1g
7-Nitro-2(1H)-quinoxalinone
89898-96-4 97%
1g
¥484.0 2024-04-17

7-Nitro-2(1H)-quinoxalinone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid Solvents: Water ;  18 h, rt
Reference
Potent platelet-derived growth factor-β receptor (PDGF-βR) inhibitors: synthesis and structure-activity relationships of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivatives
Aoki, Katsuyuki; Obata, Tatsuhiro; Yamazaki, Yosuke; Mori, Yoshikazu; Hirokawa, Hiroko; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(2), 255-267

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  6 h, 60 °C
Reference
Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite
Li, Yi-Na; Li, Xue-Lin; Wu, Jin-Bo; Jiang, Hong; Liu, Yunmei; et al, Organic & Biomolecular Chemistry, 2021, 19(48), 10554-10559

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  25 °C; overnight, 25 °C
Reference
Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases?
Deng, Jing; Feng, Enguang; Ma, Sheng; Zhang, Yan; Liu, Xiaofeng; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4508-4522

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, reflux
Reference
Visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones under photocatalyst-free conditions
Wang, Jiayang; Sun, Bin; Zhang, Liang; Xu, Tengwei; Xie, Yuanyuan; et al, Asian Journal of Organic Chemistry, 2019, 8(10), 1942-1946

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  7 h, rt
Reference
Synthesis of new quinoxaline derivatives
Makhloufi, A.; Baitiche, M.; Merbah, M.; Benachour, D., Synthetic Communications, 2011, 41(23), 3532-3540

Synthetic Circuit 6

Reaction Conditions
Reference
Product class 15: quinoxalines
Gobec, S.; Urleb, U., Science of Synthesis, 2004, 16, 845-911

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Nitric acid Solvents: Water ;  rt; overnight, rt
1.2 Solvents: Water ;  0.5 h, rt
Reference
Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics
Zhu, Haizhou; Mishra, Rosalin; Yuan, Long; Abdul Salam, Safnas F.; Liu, Jing; et al, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  rt; 18 h, rt
Reference
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models
Le Douaron, Gael; Ferrie, Laurent; Sepulveda-Diaz, Julia E.; Amar, Majid; Harfouche, Abha; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6169-6186

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt
1.2 Reagents: Nitric acid Solvents: Acetic acid ;  24 h, rt
1.3 Solvents: Water ;  1 h, rt
Reference
Multi-gram preparation of 7-nitroquinoxalin-2-amine
do Amaral, Daniel N.; Alves, Fernando R. de Sa; Barreiro, Eliezer J.; Laufer, Stefan A.; Lima, Lidia M., Journal of the Brazilian Chemical Society, 2017, 28(10), 1874-1878

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nitrous acid
Reference
6-Nitro-2,3-dipiperidinoquinoxaline: its unexpected formation from 2-chloro-7-nitroquinoxaline
Nasielski, J.; Rypens, C., Tetrahedron Letters, 1991, 32(10), 1311-14

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Amadis Chemical Company Limited
(CAS:89898-96-4)7-Nitro-2(1H)-quinoxalinone
A21618
Purity:99%/99%
Quantity:5g/25g
Price ($):318.0/1065.0